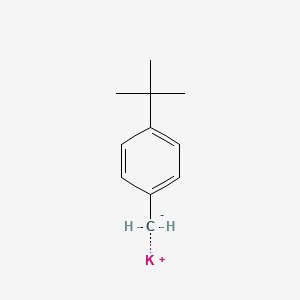
Potassium (4-tert-butylphenyl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (4-tert-butylphenyl)methanide is an organometallic compound that features a potassium ion bonded to a 4-tert-butylphenylmethanide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-tert-butylphenyl)methanide typically involves the reaction of 4-tert-butylbenzyl chloride with potassium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the potassium ion replaces the chloride ion, forming the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (4-tert-butylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanide anion acts as a nucleophile, attacking electrophilic centers in other molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium (4-tert-butylphenyl)methanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of potassium (4-tert-butylphenyl)methanide involves the interaction of the methanide anion with various electrophilic centers. The methanide anion, being a strong nucleophile, readily attacks electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds. This reactivity is facilitated by the presence of the potassium ion, which stabilizes the anionic charge on the methanide group.
Vergleich Mit ähnlichen Verbindungen
- Potassium (4-tert-butylphenyl)trifluoroborate
- Potassium (4-tert-butylphenyl)acetylide
- Potassium (4-tert-butylphenyl)cyanide
Comparison: Potassium (4-tert-butylphenyl)methanide is unique due to its specific reactivity and stability. Compared to potassium (4-tert-butylphenyl)trifluoroborate, it exhibits higher nucleophilicity, making it more suitable for certain types of substitution reactions. In contrast, potassium (4-tert-butylphenyl)acetylide and potassium (4-tert-butylphenyl)cyanide have different reactivity profiles, with the former being more reactive towards electrophilic addition reactions and the latter towards nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
3605-35-4 |
|---|---|
Molekularformel |
C11H15K |
Molekulargewicht |
186.33 g/mol |
IUPAC-Name |
potassium;1-tert-butyl-4-methanidylbenzene |
InChI |
InChI=1S/C11H15.K/c1-9-5-7-10(8-6-9)11(2,3)4;/h5-8H,1H2,2-4H3;/q-1;+1 |
InChI-Schlüssel |
QNMKZHCDBXEJHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



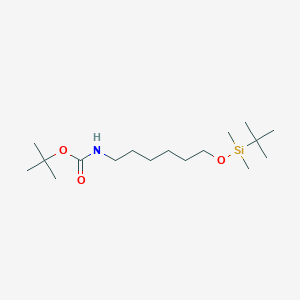
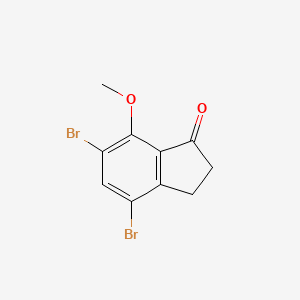
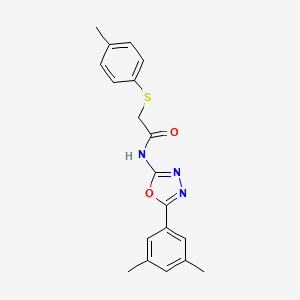

![1,5-Diethenylbicyclo[3.1.0]hexane](/img/structure/B14130550.png)
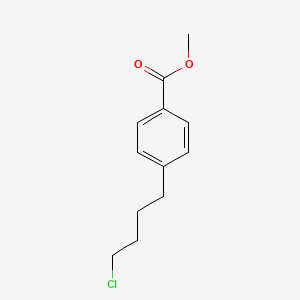



![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)

